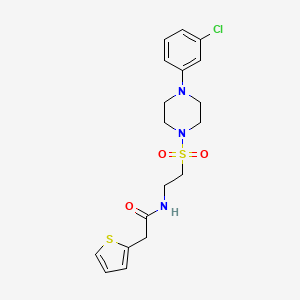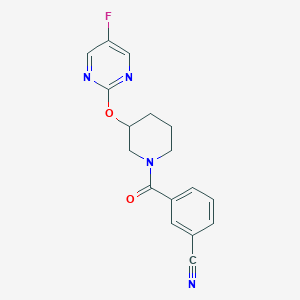![molecular formula C15H26ClN3O B2897294 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide CAS No. 2411289-35-3](/img/structure/B2897294.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DPTA or N-(2,2-dimethylbutyl)-N-(1-(1-methylpyrazol-4-yl)propan-2-yl)acetamide. This compound belongs to the class of acetamides and has a molecular weight of 346.91 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide involves selective inhibition of HDAC6 activity. HDAC6 is a cytoplasmic enzyme that plays a crucial role in the deacetylation of α-tubulin, a major component of the microtubule network. Deacetylation of α-tubulin leads to destabilization of microtubules, which in turn affects cellular processes such as cell migration and intracellular trafficking. Inhibition of HDAC6 activity using DPTA leads to increased acetylation of α-tubulin, which stabilizes the microtubule network and improves cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various cell lines and animal models. Inhibition of HDAC6 activity using DPTA has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide in lab experiments include its ability to selectively inhibit HDAC6 activity, its well-defined mechanism of action, and its therapeutic potential in the treatment of various diseases. However, there are also some limitations to using DPTA in lab experiments. These include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide. One direction is to further explore its therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its potential as a tool for studying the role of HDAC6 in cellular processes. Additionally, there is a need to develop more stable and water-soluble analogs of DPTA for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a multi-step process that involves the use of several reagents and solvents. The most common method of synthesis is through the reaction of 2-chloro-N-(2,2-dimethylbutyl)acetamide with 1-(1-methylpyrazol-4-yl)propan-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a class II histone deacetylase that plays a crucial role in many cellular processes such as cell migration, intracellular trafficking, and protein degradation. Inhibition of HDAC6 activity using DPTA has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-6-15(3,4)11-19(14(20)8-16)12(2)7-13-9-17-18(5)10-13/h9-10,12H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMIVZZZPAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)CC1=CN(N=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)





![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)